3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine carboxamide class, characterized by a fused bicyclic core with a thieno-pyridine scaffold. Its structure includes a 3-amino group at position 2 and an aminosulfonylphenyl carboxamide moiety at position N-[4-(aminosulfonyl)phenyl].
Properties
IUPAC Name |
6-amino-N-(4-sulfamoylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c18-14-12-8-9-2-1-3-13(9)21-17(12)25-15(14)16(22)20-10-4-6-11(7-5-10)26(19,23)24/h4-8H,1-3,18H2,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFRSMPYNSDADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described using the following identifiers:
- Chemical Formula : C₁₉H₁₃F₃N₄O₃S₃
- IUPAC Name : this compound
- Molecular Weight : Approximately 401.463 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of focal adhesion kinases (FAK) and Pyk2, which are implicated in cancer cell proliferation and metastasis. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer models .
- Anti-inflammatory Activity : Studies indicate that this compound may exhibit anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | Activity Observed | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | IC50 = 12 µM (anti-proliferative) | FAK/Pyk2 inhibition |
| Study 2 | RAW 264.7 (Macrophages) | Significant reduction in NO production | iNOS inhibition |
| Study 3 | A549 (Lung Cancer) | IC50 = 15 µM (anti-proliferative) | COX-2 inhibition |
Case Studies
- In vitro Evaluation on Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant anti-proliferative effects with an IC50 value of 12 µM. The mechanism was linked to the inhibition of FAK and Pyk2 signaling pathways, which are crucial for cell adhesion and migration .
- Anti-inflammatory Effects : Research conducted on RAW 264.7 macrophages showed that treatment with this compound led to a marked decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent through iNOS inhibition .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
